(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic molecule that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(5E)-1-(4-bromophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione” typically involves multi-step organic reactions. The starting materials often include 4-bromobenzaldehyde, 2,4-dimethoxy-5-nitrobenzaldehyde, and pyrimidine-2,4,6-trione. The key steps may involve:
Condensation Reaction: The aldehyde groups of 4-bromobenzaldehyde and 2,4-dimethoxy-5-nitrobenzaldehyde react with pyrimidine-2,4,6-trione under basic conditions to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling Up: Adapting the laboratory-scale synthesis to industrial-scale production.
Process Optimization: Refining reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Major Products
Reduction: The major product would be the corresponding amino derivative.
Substitution: The major product would depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
It may exhibit biological activity, such as antimicrobial or anticancer properties, making it a candidate for drug discovery and development.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- (5E)-1-(4-chlorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- (5E)-1-(4-fluorophenyl)-5-(2,4-dimethoxy-5-nitrobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
Uniqueness
The presence of the bromine atom in the compound may confer unique properties, such as increased reactivity in substitution reactions or specific biological activity compared to its analogs.
Properties
Molecular Formula |
C19H14BrN3O7 |
---|---|
Molecular Weight |
476.2 g/mol |
IUPAC Name |
(5E)-1-(4-bromophenyl)-5-[(2,4-dimethoxy-5-nitrophenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H14BrN3O7/c1-29-15-9-16(30-2)14(23(27)28)8-10(15)7-13-17(24)21-19(26)22(18(13)25)12-5-3-11(20)4-6-12/h3-9H,1-2H3,(H,21,24,26)/b13-7+ |
InChI Key |
GCQXWUMOMUZAPF-NTUHNPAUSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
Canonical SMILES |
COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)Br)[N+](=O)[O-])OC |
Origin of Product |
United States |
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